molecular formula C17H19N3O2 B14585871 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid CAS No. 61212-66-6

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid

Katalognummer: B14585871
CAS-Nummer: 61212-66-6
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: PBZJMBFTLXQQPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid is an organic compound known for its vibrant color and its use as an azo dye. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a diethylamino group, and the other a carboxylic acid group. The compound’s structure allows it to absorb visible light, making it useful in various dyeing applications.

Vorbereitungsmethoden

The synthesis of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with benzoic acid under alkaline conditions to yield the final azo compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques to visualize biological specimens.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Wirkmechanismus

The mechanism of action of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid primarily involves its ability to absorb visible light, leading to its use as a dye. The compound’s molecular structure allows it to interact with various substrates, forming stable complexes that impart color. In biological applications, the compound can bind to specific cellular components, aiding in visualization and analysis.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid include other azo dyes such as methyl red and methyl orange. These compounds share the azo group and aromatic structure but differ in their substituents, leading to variations in their color properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Eigenschaften

CAS-Nummer

61212-66-6

Molekularformel

C17H19N3O2

Molekulargewicht

297.35 g/mol

IUPAC-Name

4-[[4-(diethylamino)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C17H19N3O2/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(6-8-14)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22)

InChI-Schlüssel

PBZJMBFTLXQQPG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.